(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, is a complex organic molecule that appears to be related to furan derivatives and quinazolinone structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on furan compounds and their synthesis, as well as the chemical behavior of similar acrylonitrile derivatives.

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, which suggests that similar methods could potentially be applied to synthesize the compound . The synthesis process often involves reactions with other chemicals, such as diazomethane, hydroxylamine, and benzaldehyde, to form different furan-related structures. These methods could provide a foundation for the synthesis of (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile by incorporating the appropriate bromophenyl and quinazolinone components.

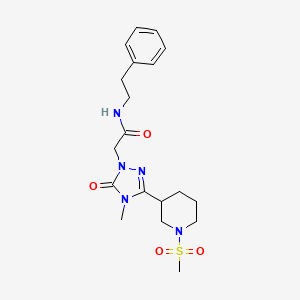

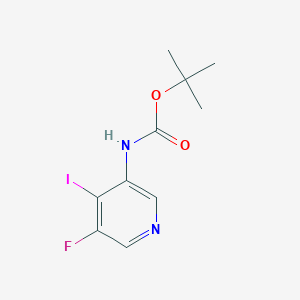

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The compound likely features this furan ring substituted with a bromophenyl group and a quinazolinone moiety. The presence of the acrylonitrile group suggests a potential for conjugation and electronic interactions within the molecule, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including ene-reductions as reported in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide . This suggests that the compound may also be amenable to similar reactions, potentially leading to the formation of reduced or modified structures. The presence of the acrylonitrile group also opens up possibilities for nucleophilic addition reactions, given its electron-deficient carbon-carbon triple bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromophenyl group could impart significant molecular weight and potential for intermolecular interactions, such as halogen bonding. The quinazolinone moiety could contribute to the compound's stability and potential hydrogen bonding capabilities. The acrylonitrile group, being polar, could affect the solubility of the compound in various solvents. The exact properties would need to be determined experimentally, but insights from related compounds suggest a compound that is likely to have a high melting point and significant aromatic character.

Applications De Recherche Scientifique

Synthesis and Photophysical Properties

Research by Bao Li et al. (2010) discussed the synthesis of novel biphenyl derivatives containing furan and thiophene groups through condensation reactions. These derivatives, including compounds related to the query molecule, were characterized by their UV-Vis absorption and photoluminescence, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells (Bao Li et al., 2010).

Anticancer Properties

A study by F. Sa̧czewski et al. (2004) explored the synthesis of acrylonitriles substituted with various heterocycles, demonstrating potent in vitro cytotoxic activities against a range of human cancer cell lines. The research highlighted the importance of the furan and thiophene groups at specific positions for the cytotoxic potency, indicating the potential of these compounds, including those structurally related to the query molecule, as leads in cancer therapy development (F. Sa̧czewski et al., 2004).

Solar Cell Applications

M. Kazici et al. (2016) synthesized a novel acrylonitrile derivative and evaluated its application as an electron acceptor in bulk heterojunction organic solar cells. The study of its optical, electronic properties, and photovoltaic performance suggested its utility in enhancing the efficiency of solar energy conversion, indicating the relevance of related compounds in renewable energy technologies (M. Kazici et al., 2016).

Antibacterial Activity

Research on novel quinazoline derivatives by A. El-Shenawy (2018) demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of quinazoline and acrylonitrile derivatives in developing new antibacterial agents, suggesting the broader pharmacological applications of compounds similar to the query molecule (A. El-Shenawy, 2018).

Orientations Futures

Propriétés

Numéro CAS |

620584-42-1 |

|---|---|

Nom du produit |

(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |

Formule moléculaire |

C21H12BrN3O2 |

Poids moléculaire |

418.25 |

Nom IUPAC |

(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ |

Clé InChI |

BIKOSSQRYDMEEH-SDNWHVSQSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)